molecular formula C26H22F2N6O2 B2584063 (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1049427-59-9

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2584063
CAS RN: 1049427-59-9
M. Wt: 488.499
InChI Key: RAHBSZLMSJQJMU-UHFFFAOYSA-N
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Description

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C26H22F2N6O2 and its molecular weight is 488.499. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study discusses the molecular interaction of a compound with the CB1 cannabinoid receptor, highlighting the use of AM1 molecular orbital methods and comparative molecular field analysis (CoMFA) to construct 3D-quantitative structure-activity relationship (QSAR) models. This research provides insights into how modifications in molecular structure can impact receptor binding and activity, which may be relevant for designing compounds with specific receptor targets (Shim et al., 2002).

Antimicrobial Activity

Another study elaborates on the synthesis and in vitro antimicrobial activity of difluorophenyl piperidin-4-yl)methanone oxime derivatives. The compounds exhibited significant activity against pathogenic bacterial and fungal strains, suggesting a potential research application in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Thermally Activated Delayed Fluorescent Emitters

Research on blue thermally activated delayed fluorescent emitters incorporating a bicarbazole donor moiety points to the application of similar compounds in the development of high-efficiency blue organic light-emitting diodes (OLEDs). The study demonstrates how structural elements contribute to the photophysical properties necessary for efficient OLED materials (Kim, Choi, & Lee, 2016).

Synthesis and Characterization Techniques

The synthesis and characterization of various derivatives, including the use of piperidine and difluorophenyl groups, are detailed in several studies. These works offer methodologies for synthesizing and analyzing compounds with complex structures, which could be applicable to the synthesis and study of the compound (Rui, 2010).

properties

IUPAC Name

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N6O2/c27-20-10-9-17(15-21(20)28)34-24(29-30-31-34)16-32-11-13-33(14-12-32)26(35)25-18-5-1-3-7-22(18)36-23-8-4-2-6-19(23)25/h1-10,15,25H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBSZLMSJQJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

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